N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide
Description
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide is a heterocyclic compound that contains both oxadiazole and pyrrole moieties
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-6-2-3-9(16)11(17)13-7-10-14-15-12(18-10)8-4-5-8/h2-3,6,8H,4-5,7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDWTYZEVTXCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of greener and more sustainable methods, such as the use of alternative solvents and catalysts, is an ongoing area of research.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . The pyrrole moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
- N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Uniqueness
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide is unique due to its combination of oxadiazole and pyrrole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with a wide range of molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
